1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidine-4-carboxamide involves several steps:
Synthesis of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Formation of 8-methoxy-2-oxo-2H-chromen-3-yl chloride: The carboxylic acid group is converted to an acid chloride using thionyl chloride or oxalyl chloride.
Synthesis of 4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenol: The acid chloride reacts with phenol in the presence of a base such as pyridine.
Formation of this compound: The phenol derivative is then reacted with piperidine-4-carboxamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidine-4-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. For example, demethylation can be achieved using boron tribromide.
Common reagents and conditions used in these reactions include strong acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Its coumarin core is known to interact with various biological targets, making it a promising candidate for drug development.
Biological Research: Researchers investigate its effects on cellular pathways and its potential to modulate enzyme activity. It is also used in studies related to DNA gyrase inhibition and other molecular targets.
Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The coumarin core can inhibit enzymes like DNA gyrase, which is essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial growth and proliferation. Additionally, the compound may interact with other cellular pathways, modulating inflammatory responses and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidine-4-carboxamide can be compared with other coumarin derivatives:
Warfarin: A well-known anticoagulant that also contains a coumarin core. Unlike warfarin, the compound has additional functional groups that may confer different biological activities.
Dicoumarol: Another anticoagulant with a simpler structure compared to the target compound. Dicoumarol’s mechanism of action is primarily through vitamin K antagonism.
7-Hydroxycoumarin: Known for its fluorescence properties and use in biochemical assays. The target compound’s additional functional groups may enhance its biological activity.
The uniqueness of this compound lies in its complex structure, which allows for multiple interactions with biological targets, potentially leading to a broader range of applications.
Properties
Molecular Formula |
C24H24N2O6 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-[2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H24N2O6/c1-30-20-4-2-3-17-13-19(24(29)32-22(17)20)15-5-7-18(8-6-15)31-14-21(27)26-11-9-16(10-12-26)23(25)28/h2-8,13,16H,9-12,14H2,1H3,(H2,25,28) |
InChI Key |
GYASIZBWOPWANO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)N4CCC(CC4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.